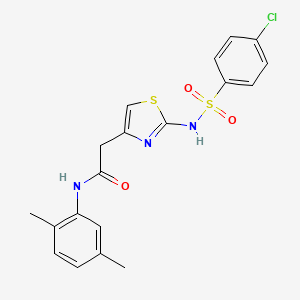

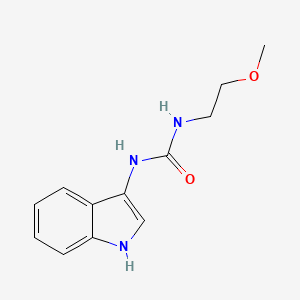

N-(2-(6-氧代吡哒嗪-1(6H)-基)乙基)-2-苯氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the condensation of an acid with an amine. For instance, the synthesis of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was achieved by condensing 3-methoxybenzoic acid with an ethane-1,2-diamine derivative . This suggests that a similar approach could be used for synthesizing N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenoxybenzamide, starting from the appropriate pyridazinone and phenoxybenzoic acid derivatives.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using X-ray crystallography. For example, the crystal structure of a thienopyrimidinyl benzamide derivative was determined, and the molecule was found to belong to the tetragonal system . Density functional theory (DFT) calculations are also used to compare optimized geometric bond lengths and angles with experimental values . These techniques could be applied to determine the molecular structure of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenoxybenzamide.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, depending on their functional groups. The presence of an amide bond suggests potential reactivity through nucleophilic acyl substitution. The pyridazinone moiety could also engage in electrophilic substitution reactions. The papers do not provide specific reactions for the compound , but they do discuss the reactivity of similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. Theoretical calculations, such as those performed using DFT, can predict properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are indicative of a compound's chemical reactivity . Additionally, spectroscopic studies, including IR, Raman, and NMR, provide information on the vibrational and electronic properties of these compounds .

Relevant Case Studies

The benzamide derivatives discussed in the papers have been studied for their biological activities. For instance, a thienopyrimidinyl benzamide derivative exhibited marked inhibition against various human cancer cell lines, suggesting potential as an anticancer agent . Another study on a pyridazinone derivative revealed its higher reactivity compared to another pyrazole derivative, indicating the significance of the pyridazinone moiety in biological activity . These findings could be relevant for the biological evaluation of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenoxybenzamide.

科学研究应用

合成与表征

N-(2-(6-氧代吡哒嗪-1(6H)-基)乙基)-2-苯氧基苯甲酰胺是一种化合物,属于一类用途广泛的化学物质,在科学研究中有着广泛的应用。虽然没有找到直接针对这种化合物的具体研究,但对相关吡哒嗪酮衍生物的研究提供了潜在应用的见解。例如,人们已经广泛地记录了新型吡哒嗪酮衍生物的合成和表征,包括它们的晶体结构、光谱研究和理论计算。这些化合物表现出显著的反应性,表明在各种化学转化中以及作为合成更复杂分子的中间体方面具有潜在的用途 (Kalai 等人,2021 年)。

抗菌应用

另一个研究方向涉及吡哒嗪酮衍生物的抗菌筛选。研究表明,包括各种苯甲酰胺在内的这些化合物对一系列细菌和真菌菌株表现出抑制作用。这表明 N-(2-(6-氧代吡哒嗪-1(6H)-基)乙基)-2-苯氧基苯甲酰胺有可能因其抗菌特性而被探索,为开发新的治疗药物做出贡献 (Desai 等人,2013 年)。

抗氧化活性

探索抗氧化活性是吡哒嗪酮衍生物的另一项重要研究应用。已经评估了该类化合物清除自由基的能力,表明它们具有作为抗氧化剂的潜力。这一特性对于开发旨在减轻氧化应激相关疾病的药品和营养品至关重要 (Zhang 等人,2009 年)。

催化应用

吡哒嗪酮衍生物也因其催化应用而受到研究。例如,将与吡哒嗪酮相关的配体与金属配合物封装在沸石中已被证明可以有效催化伯醇和烃类的氧化。这突出了 N-(2-(6-氧代吡哒嗪-1(6H)-基)乙基)-2-苯氧基苯甲酰胺在催化中的潜在用途,特别是在绿色化学和可持续工业过程中 (Ghorbanloo 和 Maleki Alamooti,2017 年)。

作用机制

Target of Action

The compound “N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenoxybenzamide” belongs to the class of carbamates . Carbamates are known to have a wide range of biological activities and can interact with various targets such as enzymes, receptors, and ion channels .

Biochemical Pathways

Carbamates can affect various biochemical pathways depending on their specific targets. For example, some carbamates inhibit the enzyme acetylcholinesterase, affecting the neurotransmission in the nervous system .

Pharmacokinetics

The ADME properties of carbamates can vary widely depending on their specific structure. Factors such as the lipophilicity, size, and charge of the molecule can influence its absorption, distribution, metabolism, and excretion .

Result of Action

The molecular and cellular effects of carbamates depend on their specific targets and mode of action. For example, inhibition of acetylcholinesterase by some carbamates can lead to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the postsynaptic neuron .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of carbamates .

属性

IUPAC Name |

N-[2-(6-oxopyridazin-1-yl)ethyl]-2-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c23-18-11-6-12-21-22(18)14-13-20-19(24)16-9-4-5-10-17(16)25-15-7-2-1-3-8-15/h1-12H,13-14H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGZKSWOEJPTAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NCCN3C(=O)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2553460.png)

![N-(2,5-dimethylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2553461.png)

![(4-Ethylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2553462.png)

![N-Methyl-N-[(1R)-1-pyridin-3-ylethyl]sulfamoyl fluoride](/img/structure/B2553466.png)

![3-benzenesulfonamido-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}benzamide](/img/structure/B2553472.png)

![2-Chloro-N-[3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)phenyl]acetamide](/img/structure/B2553474.png)

![3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2553476.png)